molecular formula C12H15F3O2 B8047328 1-Adamantyl trifluoroacetate

1-Adamantyl trifluoroacetate

Cat. No.: B8047328
M. Wt: 248.24 g/mol
InChI Key: XVMCUCZHUFRUNL-UHFFFAOYSA-N
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Description

1-Adamantyl trifluoroacetate is an organic compound with the molecular formula C12H15F3O2. It is a derivative of adamantane, a polycyclic hydrocarbon known for its stability and unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantyl trifluoroacetate can be synthesized through the reaction of adamantane with trifluoroacetic anhydride in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction typically proceeds under mild conditions, yielding the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Adamantyl trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Adamantyl trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-adamantyl trifluoroacetate involves its ability to interact with various molecular targets due to the presence of the adamantyl and trifluoroacetate groups. These interactions can influence the compound’s reactivity and biological activity. The trifluoroacetate group can act as a leaving group in substitution reactions, while the adamantyl group provides steric hindrance and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantyl acetate
  • 1-Adamantyl isothiocyanate
  • 1-Adamantyl fluoroformate
  • 1-Adamantyl isocyanate

Uniqueness

1-Adamantyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct reactivity and properties compared to other adamantyl derivatives. This makes it particularly useful in specific synthetic and research applications where the trifluoroacetate group plays a crucial role .

Properties

IUPAC Name

1-adamantyl 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2/c13-12(14,15)10(16)17-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMCUCZHUFRUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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